N-[(1-Benzylazetidin-2-yl)methyl]prop-2-enamide
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Overview
Description
N-[(1-Benzylazetidin-2-yl)methyl]prop-2-enamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an azetidine ring, a benzyl group, and a prop-2-enamide moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Benzylazetidin-2-yl)methyl]prop-2-enamide typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the azetidine ring.
Formation of Prop-2-enamide Moiety: The final step involves the reaction of the benzylazetidine intermediate with acryloyl chloride to form the prop-2-enamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Benzylazetidin-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group or the azetidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
N-[(1-Benzylazetidin-2-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-Benzylazetidin-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Benzylazetidin-2-yl)methyl]acetamide
- N-[(1-Benzylazetidin-2-yl)methyl]but-2-enamide
- N-[(1-Benzylazetidin-2-yl)methyl]prop-2-ynamide
Uniqueness
N-[(1-Benzylazetidin-2-yl)methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its azetidine ring and prop-2-enamide moiety make it particularly interesting for research in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-[(1-benzylazetidin-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-14(17)15-10-13-8-9-16(13)11-12-6-4-3-5-7-12/h2-7,13H,1,8-11H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOAATRSMQAJKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCN1CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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